1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-1-one is an organic compound characterized by the presence of a chloropropanone group attached to a phenyl ring substituted with two methylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-1-one typically involves the reaction of 2,4-bis(methylthio)benzene with a chloropropanone derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-1-one can undergo several types of chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2,4-bis(1,1-dimethylethyl)-
- Phenol, 2,4-bis(1-methylethyl)-
Comparison
1-(2,4-Bis(methylthio)phenyl)-3-chloropropan-1-one is unique due to the presence of both methylthio groups and a chloropropanone moiety, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for various research purposes.
Properties
Molecular Formula |
C11H13ClOS2 |
---|---|
Molecular Weight |
260.8 g/mol |
IUPAC Name |
1-[2,4-bis(methylsulfanyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H13ClOS2/c1-14-8-3-4-9(10(13)5-6-12)11(7-8)15-2/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
LLYVHMPXUOUYMV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)C(=O)CCCl)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.